N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring substituted with tert-butyl and trichloromethyl groups, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of tert-butyl and trichloromethyl groups: These groups can be introduced via Friedel-Crafts alkylation and halogenation reactions, respectively.
Acetamide formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-butyl)-2-(chloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
N-(5-(tert-butyl)-2-(bromomethyl)benzo[d][1,3]dioxol-2-yl)acetamide: Similar structure but with a bromomethyl group instead of a trichloromethyl group.
N-(5-(tert-butyl)-2-(methyl)benzo[d][1,3]dioxol-2-yl)acetamide: Similar structure but with a methyl group instead of a trichloromethyl group.
Uniqueness
N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is unique due to the presence of the trichloromethyl group, which can impart distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
N-[5-tert-butyl-2-(trichloromethyl)-1,3-benzodioxol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO3/c1-8(19)18-14(13(15,16)17)20-10-6-5-9(12(2,3)4)7-11(10)21-14/h5-7H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOOZJVXHIHRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(OC2=C(O1)C=C(C=C2)C(C)(C)C)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.